molecular formula C8H12BNO2 B13458369 (R)-(4-(1-Aminoethyl)phenyl)boronic acid

(R)-(4-(1-Aminoethyl)phenyl)boronic acid

Cat. No.: B13458369
M. Wt: 165.00 g/mol
InChI Key: UIXPMHMTFHKXEY-ZCFIWIBFSA-N
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Description

®-(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-1-phenylethanol.

    Bromination: The hydroxyl group of ®-1-phenylethanol is converted to a bromide using phosphorus tribromide (PBr3) under anhydrous conditions.

    Amination: The resulting ®-1-bromo-1-phenylethane is then subjected to nucleophilic substitution with ammonia (NH3) to introduce the amino group.

    Boronic Acid Formation: Finally, the phenyl ring is functionalized with a boronic acid group using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of ®-(4-(1-Aminoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), alkyl halides

Major Products

    Oxidation: Phenol derivatives

    Reduction: Alkylated phenylboronic acids

    Substitution: Various substituted phenylboronic acids

Scientific Research Applications

®-(4-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of ®-(4-(1-Aminoethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminoethyl group enhances the compound’s solubility and facilitates its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the aminoethyl group, making it less versatile in biological applications.

    (S)-(4-(1-Aminoethyl)phenyl)boronic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    4-(1-Hydroxyethyl)phenylboronic acid: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.

Uniqueness

®-(4-(1-Aminoethyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and an aminoethyl group in the R-configuration. This unique structure imparts specific reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1

InChI Key

UIXPMHMTFHKXEY-ZCFIWIBFSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)[C@@H](C)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O

Origin of Product

United States

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